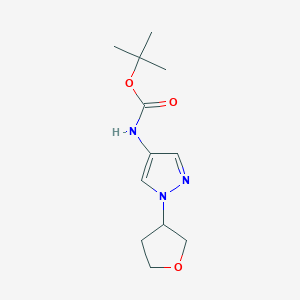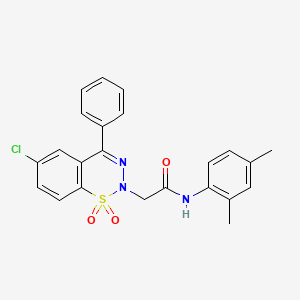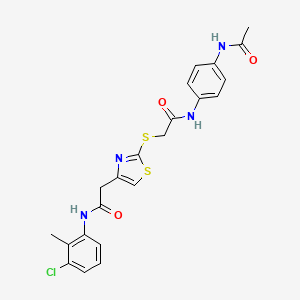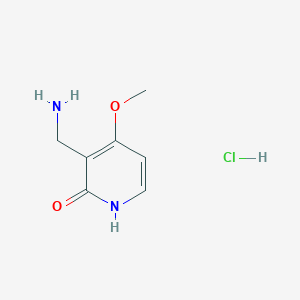![molecular formula C17H18F2N4O B2551547 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide CAS No. 2097890-53-2](/img/structure/B2551547.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DTQ, and it has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Antitumor Activity and QSAR Studies
Research has demonstrated that compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide exhibit significant antitumor activity. These compounds, through their synthesis and structural modification, have been evaluated in vitro for their potency against tumor cells. For example, amino-substituted derivatives have shown varying degrees of efficacy against different cancer cell lines, with certain modifications leading to enhanced potency and reduced cardiotoxicity compared to unsubstituted parent compounds. Quantitative structure-activity relationship (QSAR) studies further elucidate the correlations between molecular properties and biological activities, helping to refine the design of more effective antitumor agents (Sami et al., 1995).
Synthetic Routes and Chemical Properties
The development of efficient synthetic routes for related compounds emphasizes the importance of these molecules in medicinal chemistry. For instance, novel and scalable synthetic methods have been devised for the production of compounds with potential as channel inhibitors. These methodologies aim to overcome challenges associated with medicinal chemistry routes, such as the use of unstable intermediates, and to improve overall yields for large-scale synthesis. Such research not only advances the understanding of the compound's chemical properties but also facilitates its application in drug development and other areas of chemical research (Yoshida et al., 2014).
Antimicrobial and Antioxidant Applications
The exploration of quinazolinone derivatives for antimicrobial and antioxidant applications reveals the versatility of compounds related to this compound. Synthesized compounds have been tested against various microbial strains and evaluated for their antioxidant potential, demonstrating significant activity in some cases. These findings suggest potential applications in the treatment of infections and the management of oxidative stress-related conditions (Al-azawi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-23(2)17-20-9-11-7-12(4-6-15(11)22-17)21-16(24)10-3-5-13(18)14(19)8-10/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNKDIPROIFYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2551464.png)
![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)
![5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine](/img/structure/B2551466.png)





![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)
![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)
